JC-1 chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This ratiometric property allows quantitative analysis of MMP changes, making it a gold standard for apoptosis studies, hypoxia research, and toxicology assessments .

JC-1 chloride has been validated across diverse cell types, including cardiomyocytes (e.g., CoCl2-induced hypoxia models ), cancer cells (e.g., HCT116 and MCF-7 lines ), and spermatozoa . Its applications extend to flow cytometry, fluorescence microscopy, and microplate-based assays .

Preparation Methods

Synthetic Routes and Reaction Conditions: JC-1 chloride is synthesized through a series of chemical reactions involving the condensation of tetrachlorobenzimidazole with tetraethylbenzimidazolium chloride. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and is carried out under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes purification steps such as recrystallization and chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: JC-1 chloride primarily undergoes reactions related to its role as a fluorescent dye. It can form J-aggregates at higher concentrations or higher mitochondrial membrane potentials, resulting in a shift in fluorescence emission from green to red .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized in the presence of strong oxidizing agents, leading to changes in its fluorescence properties.

Reduction: Reducing agents can affect the dye’s fluorescence by altering its electronic structure.

Substitution: this compound can undergo substitution reactions with nucleophiles, although these are less common in its typical applications.

Major Products: The major products formed from these reactions are typically different fluorescent species of this compound, such as monomers and J-aggregates, which are used to indicate changes in mitochondrial membrane potential .

Scientific Research Applications

JC-1 chloride is a cell-permeable, cationic dye used to assess mitochondrial membrane potential in living cells . It is a valuable tool in scientific research for studying apoptosis, drug screening, and mitochondrial function .

Properties of this compound

- Chemical Name JC-1 (5,5′,6,6′-Tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine chloride)

- Form Red solid

- Solubility Soluble in DMSO

- Mitochondrial Staining Stains mitochondria in living cells in a membrane potential-dependent manner

- Equilibrium Exists in equilibrium between monomers and J-aggregates, with J-aggregates favored at higher dye concentrations or mitochondrial membrane potential

- Spectroscopic Properties JC-1 monomer exhibits green fluorescence with an emission maximum at 527 nm, while J-aggregates show red fluorescence with an emission maximum at 590 nm .

- Apoptosis Studies In apoptotic cells, the dye remains in the cytoplasm and fluoresces green .

Experimental Considerations

When using this compound, it is important to consider the following:

- Choice of Salt Form Biotium developed this compound salt for applications where iodide ions are not desired . this compound may also have the advantage of being slightly more water-soluble than the iodide salt .

- Controls Staurosporine can be used as a positive control for the induction of apoptosis .

- Data Analysis Flow cytometry can be used to analyze JC-1 staining, with red and green emission fluorescence analyzed using appropriate software .

- Storage and Handling Store at 4°C and protect from light, especially in solution .

Mechanism of Action

JC-1 chloride exerts its effects by selectively accumulating in the mitochondria of living cells. At low concentrations, it exists as monomers that emit green fluorescence. At higher concentrations or higher mitochondrial membrane potentials, it forms red fluorescent J-aggregates. The ratio of red to green fluorescence is used to measure mitochondrial membrane potential, providing insights into mitochondrial health and activity .

Comparison with Similar Compounds

JC-1 Chloride vs. Aquaphile™ JC-1

Aquaphile™ JC-1 (Biotium, 2025) is an optimized formulation of JC-1 designed to address solubility and aggregation challenges inherent to this compound and iodide salts. Key differences include:

Advantages of Aquaphile™ JC-1 :

- Reduced preparation artifacts due to stable staining solutions.

- Compatible with cell culture medium without precipitation .

Limitations :

This compound vs. JC-1 Iodide

JC-1 iodide shares the same carbocyanine core but uses an iodide counterion. Both salts exhibit similar spectral properties but differ in solubility:

| Feature | This compound | JC-1 Iodide |

|---|---|---|

| Counterion | Chloride | Iodide |

| Aggregation | Moderate in culture medium | Similar to chloride salt |

| Common Use Cases | Apoptosis in mammalian cells | Spermatozoa MMP analysis |

Key Insight : Neither salt fully resolves solubility challenges, prompting the development of Aquaphile™ JC-1 .

This compound vs. Tetramethylrhodamine (TMRM)

TMRM, a single-emission MMP probe, is often used alongside this compound:

Advantages of this compound :

- Ratiometric data normalization reduces variability from dye concentration or cell density .

Limitations of TMRM :

- Requires careful calibration for quantitative analysis.

This compound vs. Other Carbocyanine Dyes

However, this compound’s dual-emission capability provides unique advantages in distinguishing between polarized and depolarized mitochondria.

Biological Activity

JC-1 chloride (5,5′,6,6′-Tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine chloride) is a fluorescent dye extensively utilized in biological research to study mitochondrial function, particularly mitochondrial membrane potential (MMP) and apoptosis. Its unique properties allow it to serve as a sensitive marker for monitoring changes in MMP, which is critical for understanding cellular health and disease processes.

- Molecular Formula : C₂₅H₂₇Cl₅N₄

- Molecular Weight : 561.5 Da

- Fluorescence Characteristics :

- Monomeric Form : Green fluorescence (λ Em = 527 nm)

- J-Aggregate Form : Red fluorescence (λ Em = 590 nm)

JC-1 operates by accumulating in mitochondria in a membrane potential-dependent manner. In healthy cells, it forms J-aggregates that emit red fluorescence. When the mitochondrial membrane potential decreases, JC-1 dissociates into monomers, resulting in a shift from red to green fluorescence. This transition can be quantitatively analyzed using fluorescence microscopy or flow cytometry, allowing researchers to assess MMP and detect early apoptotic changes in cells.

1. Apoptosis Studies

JC-1 is particularly valuable in apoptosis research. In apoptotic cells, the dye remains in the cytoplasm and fluoresces green due to mitochondrial depolarization. Studies have demonstrated that JC-1 can effectively differentiate between live and apoptotic cells based on fluorescence intensity ratios.

Case Study: Inhibition of Cancer Cell Growth

A study by Kuhnel et al. (1997) utilized JC-1 to assess mitochondrial depolarization in multidrug-resistant leukemia cells. The results indicated that treatment with certain inhibitors led to significant changes in MMP, highlighting the dye's utility in evaluating therapeutic efficacy against resistant cancer cell lines .

2. High Throughput Drug Screening

JC-1 has been employed in high throughput screening assays to identify compounds that affect mitochondrial function. Its ability to provide real-time feedback on MMP changes makes it an ideal candidate for drug discovery efforts aimed at targeting mitochondrial pathways.

Case Study: Screening Anticancer Agents

In a study examining the effects of nitidine chloride on SW480 colorectal cancer cells, researchers used JC-1 to measure alterations in MMP as a function of drug concentration. The findings revealed a dose-dependent decrease in red fluorescence, indicating increased apoptosis correlated with mitochondrial dysfunction .

Quantitative Analysis

The effectiveness of JC-1 as a quantitative tool for assessing MMP can be illustrated through various experimental setups:

| Cell Type | Treatment | Fluorescence Ratio (Red/Green) | Observations |

|---|---|---|---|

| MCF-7 WT | Control | 3.5 | Healthy MMP maintained |

| MCF-7 WT | Drug A (10 µM) | 2.0 | Moderate depolarization |

| NCI/ADR RES | Drug B (5 µM) | 0.5 | Significant depolarization |

| SW480 | Nitidine Chloride (10 µg/mL) | 0.3 | High apoptosis rate observed |

Limitations and Considerations

While JC-1 is a powerful tool for studying mitochondrial dynamics, there are limitations to its use:

- False Positives : Non-specific binding or cellular conditions may lead to inaccurate interpretations of fluorescence signals.

- Environmental Factors : Variability in experimental conditions such as pH and temperature can affect dye performance.

Q & A

Basic Research Questions

Q. What is the working principle of JC-1 chloride in assessing mitochondrial membrane potential (ΔΨm)?

this compound (5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine chloride) is a ratiometric fluorescent probe that aggregates in mitochondria with high ΔΨm, emitting red fluorescence (λEm = 590 nm). In depolarized mitochondria, JC-1 remains monomeric, producing green fluorescence (λEm = 527 nm). The red/green fluorescence ratio serves as a quantitative measure of ΔΨm changes, critical for apoptosis and mitochondrial health studies .

Methodological Insight :

- Staining Protocol : Prepare JC-1 working solution (2–5 µM in DMSO) and incubate cells for 15–30 min at 37°C. Rinse with PBS before imaging/analysis .

- Controls : Include a positive control (e.g., oxidative phosphorylation uncoupler like CCCP) to validate depolarization .

Q. What are the standard protocols for JC-1 staining in flow cytometry?

Flow cytometry quantifies ΔΨm by measuring JC-1 aggregate/monomer fluorescence ratios. Key steps:

Cell Preparation : Seed 2–5 × 10<sup>5</sup> cells/well and treat with experimental conditions (e.g., apoptosis inducers).

Staining : Incubate with 2–5 µM JC-1 for 15–30 min .

Data Acquisition : Use dual-channel detection (FL1 for green, FL2 for red). Analyze 10,000 events/sample using software (e.g., FlowJo) .

Example Data :

| Cell Line | Treatment | Red/Green Ratio | Instrument | Reference |

|---|---|---|---|---|

| U251 GBM | NC (50 µM) | 0.45 ± 0.03 | BD LSRFortessa | |

| HL-60 | PND (7h) | 0.32 ± 0.05 | Beckman Coulter |

Advanced Research Questions

Q. How to resolve discrepancies in JC-1 fluorescence ratios under varying experimental conditions?

Discrepancies may arise from dye concentration, incubation time, or cell type-specific mitochondrial density.

- Optimization Strategies :

- Technical Validation : Use Aquaphile™ JC-1 (improved solubility) to reduce aggregation artifacts in culture medium .

Case Study : In UVB-treated HaCaT cells, JC-1 monomer fluorescence increased by 40% after 24h, but pre-treatment with quercetin restored ΔΨm to baseline, confirming oxidative stress mitigation .

Q. What methodological optimizations improve JC-1 staining efficiency in high-throughput screening?

For high-throughput assays (e.g., 96-well plates):

- Dye Formulation : Use Aquaphile™ JC-1 (1.5 mM stock) to minimize aggregation in medium .

- Automated Imaging : Employ fluorescence microplate readers with dual-excitation (485/535 nm for monomers, 535/590 nm for aggregates) .

- Data Normalization : Express results as fold-change relative to untreated controls to account for plate-to-plate variability .

Critical Consideration : Include mitochondrial morphology markers (e.g., MitoTracker Red) to correlate ΔΨm with structural changes .

Q. How to address conflicting data when JC-1 results contradict other apoptosis markers (e.g., caspase activation)?

JC-1 measures early apoptosis (ΔΨm loss), while caspase assays detect late-stage events.

- Integrated Workflow :

- Case Example : In SHBG-knockdown cells, JC-1 showed ΔΨm loss at 12h, while caspase-3 activation peaked at 24h, aligning with mitochondrial-initiated apoptosis .

Q. What statistical approaches ensure robust interpretation of JC-1 data?

- Ratiometric Analysis : Calculate red/green fluorescence ratios (mean ± SD) from triplicate experiments .

- Statistical Tests : Use ANOVA for multi-group comparisons (e.g., dose-response studies) and Tukey’s post-hoc test .

- Software : FlowJo for flow cytometry; ImageJ for microscopy-based quantification .

Reporting Standards : Follow journal guidelines (e.g., Beilstein J. Org. Chem.) to detail experimental replicates, controls, and raw data availability .

Properties

CAS No. |

34444-93-4 |

|---|---|

Molecular Formula |

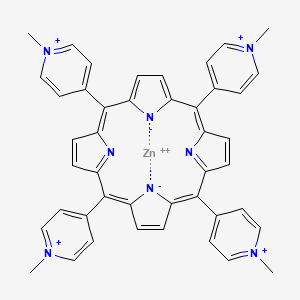

C44H36N8Zn+4 |

Molecular Weight |

742.2 g/mol |

IUPAC Name |

zinc;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)porphyrin-22,24-diide |

InChI |

InChI=1S/C44H36N8.Zn/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;/h5-28H,1-4H3;/q2*+2 |

InChI Key |

YNJPEFIZCXXDIS-UHFFFAOYSA-N |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)[N-]3.[Zn+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.